molecular formula C16H15BrClNOS B2393109 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396883-45-6

5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2393109
CAS RN: 1396883-45-6
M. Wt: 384.72
InChI Key: LDDVUPGVCQHHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide, also known as BCTB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has been shown to block the activity of a specific ion channel called TRPC3, which is involved in neuronal signaling. This makes 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
In cancer research, 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide a potential candidate for the development of anticancer drugs.

Mechanism of Action

5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its effects by blocking the activity of TRPC3, a calcium-permeable ion channel that is involved in various physiological processes such as neuronal signaling, muscle contraction, and immune response. By blocking TRPC3, 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide can modulate calcium signaling and affect various cellular processes.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of TRPC3-mediated calcium influx, the modulation of intracellular calcium signaling, and the induction of apoptosis in cancer cells. 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has also been shown to affect the activity of other ion channels, such as TRPC6 and TRPV4.

Advantages and Limitations for Lab Experiments

5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for TRPC3, its ability to penetrate the blood-brain barrier, and its potential for use in vivo. However, 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the study of 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide, including the development of more potent and selective TRPC3 inhibitors, the investigation of the role of TRPC3 in various physiological processes, and the evaluation of the therapeutic potential of 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide in various diseases. Additionally, further studies are needed to determine the long-term effects and potential toxicity of 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has been shown to block the activity of TRPC3, a calcium-permeable ion channel that is involved in various physiological processes. 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has potential applications in neuroscience, cancer research, and drug discovery, and there are several future directions for its study. However, further studies are needed to determine its long-term effects and potential toxicity.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide involves several steps, including the reaction of 2-chloro-5-bromo-benzoic acid with thionyl chloride to form 2-chloro-5-bromo-benzoyl chloride. This intermediate is then reacted with cyclopropylamine and 2-thiophenylethylamine to form 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide.

properties

IUPAC Name

5-bromo-2-chloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNOS/c17-11-3-6-15(18)14(10-11)16(20)19(12-4-5-12)8-7-13-2-1-9-21-13/h1-3,6,9-10,12H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDVUPGVCQHHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=C(C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.